1-(2,4-Difluorophenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(2,4-Difluorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of fluorine atoms attached to a phenyl ring and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 2,4-difluoroaniline with fluoroethanol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-fluoroethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly in the development of antifungal drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)-2-fluoroethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects .
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone
Comparison: 1-(2,4-Difluorophenyl)-2-fluoroethan-1-amine is unique due to its specific structural features and the presence of both fluorine and amine groups. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C8H8F3N |
---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8F3N/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8H,4,12H2 |
InChI Key |
PAUXYIHTRGKUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CF)N |
Origin of Product |
United States |
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